5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine derives its systematic name from the hierarchical priority rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle is the pyrimidine ring, a six-membered aromatic system with nitrogen atoms at positions 1 and 3. The substituents are assigned numerical positions based on their attachment points:
- Position 5 of the pyrimidine ring is substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl group at position 3.
- Position 4 of the pyrimidine ring features an amino group (–NH–) substituted with a 2-(thiophen-2-yl)ethyl moiety. The thiophene ring, a five-membered aromatic sulfur-containing heterocycle, is attached to the ethyl chain via its 2-position.
The structural representation (Figure 1) highlights these features, with the pyrimidine core serving as the scaffold for the oxadiazole and thiophene-containing substituents.
| Property | Description |
|---|---|
| IUPAC Name | 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine |
| Core Structure | Pyrimidine (positions 4 and 5 substituted) |
| Substituent at Position 5 | 3-methyl-1,2,4-oxadiazol-5-yl |
| Substituent at Position 4 | 2-(thiophen-2-yl)ethylamine |
Figure 1. Structural breakdown of the compound, emphasizing substituent positions and heterocyclic systems.
CAS Registry Number and Molecular Formula Validation
As of the latest available data (May 2025), the CAS Registry Number for this compound has not been publicly listed in major chemical databases such as PubChem or Fisher Scientific. This absence suggests it may be a novel research compound or part of a proprietary series not yet fully characterized in open literature.
The molecular formula C₁₃H₁₄N₅OS is validated through combinatorial analysis of its structural components:
- Pyrimidine core : C₄H₃N₃
- 3-methyl-1,2,4-oxadiazole : C₃H₃N₂O
- 2-(thiophen-2-yl)ethyl group : C₆H₈S
The formula aligns with analogous compounds in the 1,2,4-oxadiazole-pyrimidine family, such as 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (CAS 2034341-25-6, C₁₈H₁₄FN₅OS). Replacing the fluorophenyl group with a methyl group reduces the carbon count by five and adjusts hydrogen and halogen content accordingly.
Alternative Naming Conventions in Heterocyclic Chemistry Literature
In specialized contexts, alternative nomenclature systems may describe this compound:
Functional Group Prioritization :
Positional Descriptors :
Hybrid Systems :
| Convention Type | Example |
|---|---|
| Trivial Naming | N-(2-Thienylethyl)-5-(3-methyloxadiazolyl)pyrimidin-4-amine |
| Pharmacological Code | OXD-Me-Pyrimidine-Thiophene |
| Substituent-First Approach | 5-(1,2,4-Oxadiazol-5-yl-3-methyl)-4-(2-thiophen-2-ylethylamino)pyrimidine |
Table 1. Alternative naming conventions observed in heterocyclic chemistry literature.
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-9-17-13(19-18-9)11-7-14-8-16-12(11)15-5-4-10-3-2-6-20-10/h2-3,6-8H,4-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQCRFHSXYWZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrimidine ring: This step involves the reaction of the oxadiazole intermediate with a pyrimidine derivative.
Introduction of the thiophene moiety: The final step involves the coupling of the thiophene group to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit significant biological activities:
-
Anticancer Activity :
- Compounds containing the oxadiazole ring have been identified as potential anticancer agents. For example, derivatives have shown activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
- A study highlighted that certain oxadiazole derivatives induced apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .
-
Neuroprotective Effects :
- The compound is being investigated for its potential in treating neurodegenerative diseases. Research has indicated that oxadiazole derivatives can influence tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies . This suggests that the compound could play a role in mitigating neurodegeneration.
- Anti-inflammatory Properties :
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anticancer Activity :
- Neurodegenerative Disease Research :
Mechanism of Action
The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : Computational studies (e.g., DFT methods as in ) could predict the target’s electronic properties and binding modes relative to analogs.
- Data Gaps : Direct pharmacological data for the target compound are absent; further in vitro/in vivo studies are needed to validate its bioactivity.
- Synthetic Challenges : Low yields in oxadiazole synthesis (e.g., 6% in ) suggest the need for improved catalytic systems or alternative routes.
Biological Activity
The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine is a novel pyrimidine derivative featuring a 1,2,4-oxadiazole moiety and a thiophene substituent. This structural configuration suggests potential biological activities based on the known properties of similar compounds. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Biological Activity Overview
The biological activity of compounds containing oxadiazole and thiophene moieties has been widely studied, revealing various pharmacological properties. The following sections summarize key findings related to the biological activity of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 0.31 ± 0.022 |
| A549 (Lung) | 0.53 ± 0.025 |
| HT-29 (Colon) | 0.12 ± 0.030 |
These results suggest that modifications to the oxadiazole ring can enhance anticancer activity by altering interactions with cellular targets such as protein kinases and other signaling pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through in vitro studies. Similar oxadiazole derivatives have demonstrated effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings highlight the compound's ability to inhibit bacterial growth and biofilm formation, which is critical for developing new antibacterial agents .
Antioxidant Activity
Compounds with oxadiazole rings have also been noted for their antioxidant properties. The antioxidant activity was evaluated using the TBARS assay, which measures lipid peroxidation:
| Compound | EC (mM) |
|---|---|
| Oxadiazole Derivative | 0.565 |
This indicates that the compound may protect cells from oxidative stress by scavenging free radicals .
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of a series of pyrimidine derivatives containing oxadiazole against various cancer cell lines. The results indicated that the introduction of a thiophene group significantly enhanced cytotoxicity compared to non-thiophene analogs. -
Case Study on Antimicrobial Properties :
Another investigation focused on the antimicrobial effects of thiophene-containing oxadiazole derivatives against drug-resistant strains of bacteria. The results showed that these compounds exhibited lower MIC values than traditional antibiotics.
Q & A
Q. What scale-up challenges arise in synthesizing this compound, and how are they mitigated?
- Heat dissipation : Use jacketed reactors for exothermic cyclization steps () .
- Purification : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for large batches.
Methodological Considerations
Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?
Q. What green chemistry principles apply to the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
